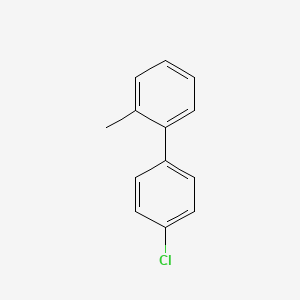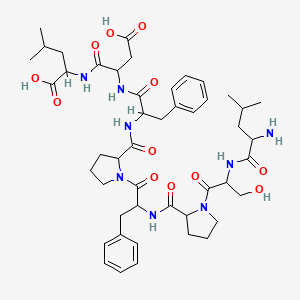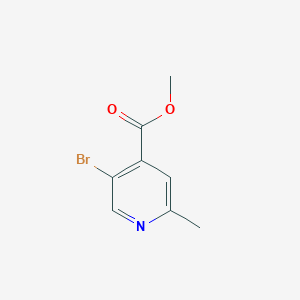
Methyl 5-bromo-2-methylisonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-2-methylisonicotinate is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol. . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-2-methylisonicotinate can be synthesized through various methods. One common approach involves the esterification of 5-bromo-2-methylisonicotinic acid with methanol in the presence of a catalyst such as trimethylsilylated diazomethane . The reaction typically occurs under mild conditions and yields the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve a multi-step process starting from readily available raw materials. For instance, a practical process for scaling up the production of similar compounds involves steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps ensure high yield and cost-effectiveness in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-bromo-2-methylisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-2-methylisonicotinate is widely used in scientific research due to its versatility. Some of its applications include:
Mecanismo De Acción
The mechanism of action of methyl 5-bromo-2-methylisonicotinate involves its interaction with specific molecular targets. While detailed mechanisms are not fully elucidated, it is known to participate in various biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions . The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Methyl 5-bromo-2-methylisonicotinate can be compared with other similar compounds such as:
Methyl 5-bromo-2-methoxynicotinate: Similar in structure but with a methoxy group instead of a methyl group.
5-bromo-2-methylisonicotinate: Lacks the ester functional group, making it less reactive in certain reactions.
Methyl nicotinate: Contains a pyridine ring but lacks the bromine and methyl substituents.
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various research and industrial contexts.
Propiedades
Fórmula molecular |
C8H8BrNO2 |
|---|---|
Peso molecular |
230.06 g/mol |
Nombre IUPAC |
methyl 5-bromo-2-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-6(8(11)12-2)7(9)4-10-5/h3-4H,1-2H3 |
Clave InChI |
IQDMSGUFTYWZLX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=N1)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12090752.png)
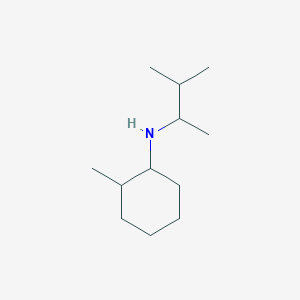
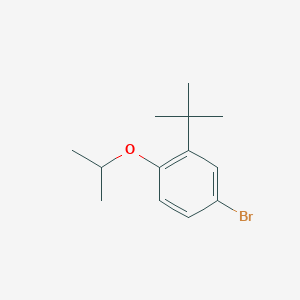

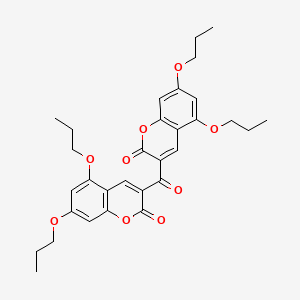
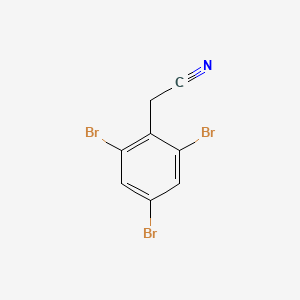

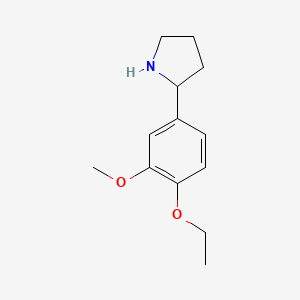
![3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B12090787.png)
